9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)-
Overview
Description
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- is a chemical compound known for its unique structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- typically involves multiple steps. One common method starts with the reaction of tetrachlorophthalic anhydride with appropriate amines under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process might include steps such as purification through high-performance liquid chromatography (HPLC) and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- involves its interaction with DNA. The compound binds to the DNA, causing structural changes that can affect cellular processes. This interaction is facilitated by the compound’s ability to intercalate between DNA bases, disrupting the normal function of the DNA .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with similar properties.
1-Amino-4-hydroxy-9,10-anthracenedione: Known for its use in multicolor photoinitiator systems.
Uniqueness
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- is unique due to its specific structure, which allows it to interact with DNA in a distinct manner. This makes it particularly valuable in applications such as DNA probing and cancer therapy research .
Biological Activity
9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- is an anthraquinone derivative notable for its unique structural properties that facilitate interactions with biological macromolecules, particularly DNA. This compound has garnered attention for its potential applications in cancer therapy and as a DNA probe due to its ability to intercalate within DNA structures, leading to significant biological effects.
- Molecular Formula : C22H28N4O2
- CAS Number : 1787-05-9
- Structural Characteristics : The compound features a planar aromatic system conducive to intercalation between DNA bases, which is critical for its biological activity.
The primary mechanism by which 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- exerts its biological effects involves:
- DNA Intercalation : The compound binds to DNA, causing structural distortions that can disrupt normal cellular processes. This interaction can lead to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may also induce oxidative stress through the generation of ROS, contributing to its cytotoxic effects against various tumor types .
Biological Activity and Antitumor Effects
Research has demonstrated that this anthraquinone derivative possesses a broad spectrum of antitumor activity. A study utilizing a human tumor cloning system showed significant in vitro activity against multiple cancer types including:
- Breast Cancer
- Ovarian Cancer
- Renal Cancer
- Lung Cancer (both small cell and large cell)
- Melanoma
- Acute Myelogenous Leukemia
However, it exhibited no significant activity against colon cancer .
Case Studies and Research Findings
Cancer Type | In Vitro Activity |
---|---|
Breast Cancer | Significant |
Ovarian Cancer | Significant |
Renal Cancer | Significant |
Lung Cancer | Significant |
Colon Cancer | None |
Melanoma | Significant |
Study Insights
- Antitumor Screening : A study involving 684 tumors from various histological types found that 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- effectively inhibited tumor growth in cultures derived from breast and ovarian cancers. The compound's efficacy suggests it could be a candidate for further clinical trials .
- Mechanistic Studies : Additional research indicates that the compound's ability to intercalate into DNA not only disrupts normal function but may also enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
Comparative Analysis with Similar Compounds
9,10-Anthracenedione derivatives are frequently compared with other anthraquinone compounds due to their similar mechanisms of action. Notable comparisons include:
Compound Name | Activity |
---|---|
1,4-Bis((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione | Similar intercalation properties |
1-Amino-4-hydroxy-9,10-anthracenedione | Used in multicolor photoinitiator systems |
These comparisons highlight the unique structural features of 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- that enhance its biological activity.
Properties
IUPAC Name |
1,5-bis[2-(dimethylamino)ethylamino]anthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(2)13-11-23-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)24-12-14-26(3)4/h5-10,23-24H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKDBVSAHDKACA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170525 | |
Record name | 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1787-05-9 | |
Record name | 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001787059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,5-bis((2-(dimethylamino)ethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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